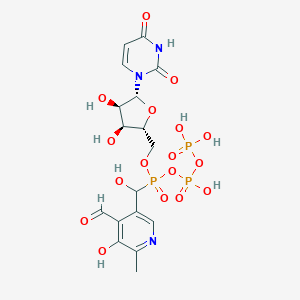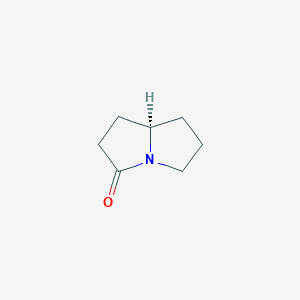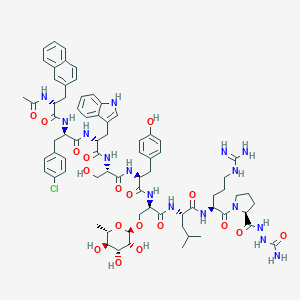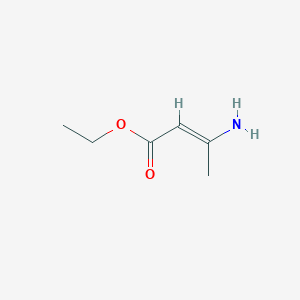
3-氨基巴豆酸乙酯
概述
描述
Ethyl 3-aminocrotonate is an organic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is a versatile intermediate in organic synthesis, characterized by the presence of an amino group and an ester functional group. This compound is known for its applications in the synthesis of various pharmaceuticals and agrochemicals .
科学研究应用
Ethyl 3-aminocrotonate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: It is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It is a key intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: It is utilized in the production of agrochemicals, such as herbicides and insecticides
作用机制
Target of Action
Ethyl 3-aminocrotonate is an important organic chemical intermediate . It has three properties: ester, acyl, and amine . .
Mode of Action
It’s known that it’s used as an intermediate in organic synthesis and pesticide chemistry .
Biochemical Pathways
It’s known that it can be used in the synthesis of uracil-based novel herbicides .
Pharmacokinetics
It’s known that it has a molecular weight of 12916 , a melting point of 33-35 °C (lit.) , and a density of 1.022 g/mL at 25 °C (lit.) .
Action Environment
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 3-aminocrotonate can be synthesized through the reaction of ethyl acetoacetate with ammonium acetate in ethanol. The reaction mixture is stirred at room temperature for 20 hours, followed by the addition of dichloromethane, ammonium hydroxide, and potassium carbonate. The mixture is then extracted with dichloromethane, washed with water, dried over anhydrous sodium sulfate, and concentrated under vacuum .
Industrial Production Methods: In industrial settings, the synthesis of ethyl 3-aminocrotonate follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
化学反应分析
Types of Reactions: Ethyl 3-aminocrotonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
相似化合物的比较
- Methyl 3-aminocrotonate
- Isopropyl 3-aminocrotonate
- Ethyl 3-aminobutyrate
Comparison: Ethyl 3-aminocrotonate is unique due to its specific combination of an amino group and an ester functional group, which provides a balance of reactivity and stability. Compared to methyl 3-aminocrotonate, it has a slightly higher molecular weight and different solubility properties. Isopropyl 3-aminocrotonate, on the other hand, has a bulkier isopropyl group, which can influence its steric interactions in chemical reactions .
Ethyl 3-aminocrotonate stands out for its versatility and wide range of applications, making it a valuable compound in both research and industrial settings.
属性
IUPAC Name |
ethyl (Z)-3-aminobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-3-9-6(8)4-5(2)7/h4H,3,7H2,1-2H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMPTULBFPFSEQ-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-34-6, 7318-00-5 | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1086 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 3-aminocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ethyl 3-aminocrotonate?
A1: Ethyl 3-aminocrotonate has the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol.
Q2: What spectroscopic data are available for characterizing ethyl 3-aminocrotonate?
A2: While the provided research papers don't delve deep into detailed spectroscopic characterization, they often mention IR and NMR spectroscopy. For instance, one study utilizes IR spectroscopy to identify the presence of the ester carbonyl group in a synthesized compound derived from ethyl 3-aminocrotonate. []
Q3: What is the primary application of ethyl 3-aminocrotonate in organic synthesis?
A3: Ethyl 3-aminocrotonate is widely employed as a reagent in the synthesis of heterocyclic compounds, especially those containing nitrogen. Its structure, containing both an amine and an ester group, allows it to participate in various cyclization reactions, leading to the formation of diverse heterocyclic scaffolds.
Q4: What is the role of ethyl 3-aminocrotonate in the Hantzsch synthesis?
A4: The Hantzsch synthesis is a classic method for synthesizing 1,4-dihydropyridines, a class of compounds with significant pharmacological importance. In this reaction, ethyl 3-aminocrotonate acts as one of the starting materials, reacting with an aldehyde and a β-ketoester to form the dihydropyridine ring. [, , ]
Q5: Can ethyl 3-aminocrotonate be used to synthesize heterocyclic compounds beyond dihydropyridines?
A5: Yes, ethyl 3-aminocrotonate has proven useful in synthesizing a wide range of heterocyclic compounds. It's been used to produce pyrano[2,3-c]pyrazole-6-ones from pyrazolone precursors, [] pyrazolo[3,4-b]pyridin-6-ones from aminopyrazolones, [] and even chromenopyridine carboxylates from 4-chloro-2H-chromene-3-carbaldehyde. []
Q6: How does modifying the structure of compounds derived from ethyl 3-aminocrotonate affect their activity?
A6: Modifying the substituents on the dihydropyridine ring synthesized using ethyl 3-aminocrotonate can significantly impact its biological activity. For example, introducing specific substituents at the C-4 position can influence the compound's calcium channel blocking activity, which is crucial for its antihypertensive effects. []
Q7: What is the significance of the enamine functionality in ethyl 3-aminocrotonate?
A7: The enamine functionality is crucial for the reactivity of ethyl 3-aminocrotonate. It allows the molecule to act as a nucleophile in reactions like the Hantzsch synthesis, where it attacks the electrophilic carbonyl group of the aldehyde. []
Q8: Are there any documented challenges regarding the stability of ethyl 3-aminocrotonate or its derivatives?
A8: While the provided research doesn't explicitly focus on the stability of ethyl 3-aminocrotonate itself, stability is a crucial factor often addressed when developing its derivatives, especially for pharmaceutical applications.
Q9: What analytical methods are used to characterize and quantify ethyl 3-aminocrotonate and its derivatives?
A9: Various analytical techniques, including IR, NMR, and mass spectrometry, are commonly employed to characterize ethyl 3-aminocrotonate and its derivatives. These techniques help elucidate the structure and confirm the identity of the synthesized compounds. [] Additionally, methods like HPLC are crucial for assessing the purity of synthesized products, especially in pharmaceutical contexts. []
Q10: Have computational methods been used to study ethyl 3-aminocrotonate or its derivatives?
A10: Yes, computational chemistry has played a role in understanding the reactivity of ethyl 3-aminocrotonate. One study used MO calculations to investigate the kinetics of the Hantzsch synthesis, supporting the conclusion that the Michael addition of the enamine to the benzylidene derivative is the rate-determining step. []
Q11: Have any drug delivery strategies been explored for compounds derived from ethyl 3-aminocrotonate?
A11: While the provided research doesn't directly address specific drug delivery strategies for these derivatives, it's an active area of research for many pharmaceuticals. The development of new formulations or delivery systems could potentially enhance the efficacy and bioavailability of these compounds.
Q12: Are there any known alternatives or substitutes for ethyl 3-aminocrotonate in specific synthetic applications?
A12: While ethyl 3-aminocrotonate is widely used, alternative reagents like 3-aminocrotonitrile can be employed in similar reactions, such as the synthesis of 1,4-dihydropyridines. [] The choice of reagent often depends on the specific target molecule and the desired reaction conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
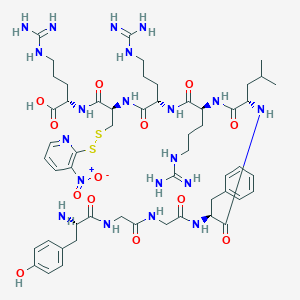



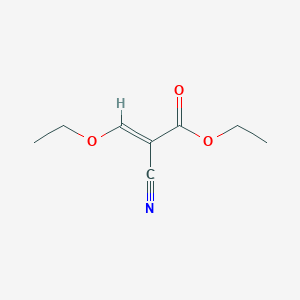
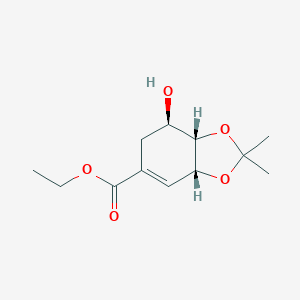
![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B148324.png)
![3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B148327.png)


